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Abstract

GSK1838705A is a potent, ATP-competitive, and reversible small-molecule kinase inhibitor
with significant activity against Insulin-like Growth Factor-1 Receptor (IGF-1R), the Insulin
Receptor (IR), and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] This technical guide
provides a comprehensive overview of the inhibitory activity of GSK1838705A, detailing its
IC50 and Ki values, the experimental methodologies used for their determination, and the key
signaling pathways it modulates. The information is intended for researchers, scientists, and
professionals involved in drug development and cancer research.

Quantitative Inhibitory Activity

The inhibitory potency of GSK1838705A has been characterized through various biochemical
and cellular assays. The following tables summarize the key IC50 (half-maximal inhibitory
concentration) and Ki (inhibition constant) values against its primary targets.

Table 1: Biochemical Inhibitory Potency of
GSK1838705A
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Target IC50 (nM) Apparent Ki (nM) Assay Type

Homogeneous Time-
Resolved
IGF-1R 2 0[L2JE]AeNeI7T O.7[1][2](E] Fluorescence (HTRF)

/ Filter Binding Assay

Homogeneous Time-
Resolved

Fluorescence (HTRF)
/ Filter Binding Assay

Insulin Receptor (IR)  L.[LI2IBI4I5161[7]  1.1[1][2][8]

ALK 0.5[1121I3141I51[7] 0.35[2][5][8] Kinase Assay

ble 2: Cellular Inhibi ity of GSK18387C

Target Phosphorylation Cell Line IC50 (nM)
IGF-1R Phosphorylation NIH-3T3/LISN 85[1][2][51[8]
IR Phosphorylation NIH-3T3-hIR 79[1][2][5][8]

Table 3: Anti-proliferative Activity of GSK1838705A
(EC50 values)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.medchemexpress.com/GSK1838705A.html
https://www.selleckchem.com/products/gsk1838705a.html
https://pubmed.ncbi.nlm.nih.gov/19825801/
http://www.probechem.com/products_GSK1838705A.html
https://www.targetmol.com/compound/gsk1838705a
https://www.adooq.com/gsk1838705a.html
https://www.apexbt.com/gsk1838705a.html
https://www.medchemexpress.com/GSK1838705A.html
https://www.selleckchem.com/products/gsk1838705a.html
https://aacrjournals.org/mct/article/8/10/2811/93329/GSK1838705A-inhibits-the-insulin-like-growth
https://www.medchemexpress.com/GSK1838705A.html
https://www.selleckchem.com/products/gsk1838705a.html
https://pubmed.ncbi.nlm.nih.gov/19825801/
http://www.probechem.com/products_GSK1838705A.html
https://www.targetmol.com/compound/gsk1838705a
https://www.adooq.com/gsk1838705a.html
https://www.apexbt.com/gsk1838705a.html
https://www.medchemexpress.com/GSK1838705A.html
https://www.selleckchem.com/products/gsk1838705a.html
https://aacrjournals.org/mct/article/8/10/2811/93329/GSK1838705A-inhibits-the-insulin-like-growth
https://www.medchemexpress.com/GSK1838705A.html
https://www.selleckchem.com/products/gsk1838705a.html
https://pubmed.ncbi.nlm.nih.gov/19825801/
http://www.probechem.com/products_GSK1838705A.html
https://www.targetmol.com/compound/gsk1838705a
https://www.apexbt.com/gsk1838705a.html
https://www.selleckchem.com/products/gsk1838705a.html
https://www.targetmol.com/compound/gsk1838705a
https://aacrjournals.org/mct/article/8/10/2811/93329/GSK1838705A-inhibits-the-insulin-like-growth
https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://www.medchemexpress.com/GSK1838705A.html
https://www.selleckchem.com/products/gsk1838705a.html
https://www.targetmol.com/compound/gsk1838705a
https://aacrjournals.org/mct/article/8/10/2811/93329/GSK1838705A-inhibits-the-insulin-like-growth
https://www.medchemexpress.com/GSK1838705A.html
https://www.selleckchem.com/products/gsk1838705a.html
https://www.targetmol.com/compound/gsk1838705a
https://aacrjournals.org/mct/article/8/10/2811/93329/GSK1838705A-inhibits-the-insulin-like-growth
https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Cell Line Cancer Type EC50 (nM)
Anaplastic Large Cell

L-82 24[2][5]
Lymphoma

Anaplastic Large Cell

SUP-M2 28[2][5]
Lymphoma

SK-ES Ewing's Sarcoma 141[2][5]

MCF-7 Breast Cancer 203[2][5]

NCI-H929 Multiple Myeloma 197[4]
Anaplastic Large Cell

Karpas-299 24-88[2][5]
Lymphoma

Anaplastic Large Cell
SR-786 24-88[2][5]
Lymphoma

Mechanism of Action and Signaling Pathways

GSK1838705A exerts its anti-tumor effects by inhibiting the signaling pathways mediated by
IGF-1R, IR, and ALK.[3][7] Upon ligand binding, these receptor tyrosine kinases undergo
autophosphorylation, initiating downstream signaling cascades that are crucial for cell
proliferation, survival, and migration.[9][10] GSK1838705A competitively binds to the ATP-
binding site of these kinases, preventing their activation and subsequent signal transduction.[2]

Inhibition of IGF-1R and IR signaling by GSK1838705A leads to a concentration-dependent
decrease in the phosphorylation of downstream effectors such as AKT, IRS-1, and ERK.[8] This
blockade of pro-survival pathways ultimately induces cell cycle arrest, predominantly in the G1
phase, and apoptosis in cancer cells.[2][5][9][10]
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Caption: GSK1838705A inhibits IGF-1R/IR and ALK signaling pathways.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of
GSK1838705A's inhibitory activity.

Biochemical Kinase Assays

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IC50 Determination:
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* Enzymes: Baculovirus-expressed, glutathione S-transferase (GST)-tagged proteins encoding
the intracellular domains of human IGF-1R (amino acids 957-1367) and IR (amino acids 979-
1382) were utilized.[2][5][11]

e Procedure: The assay measures the phosphorylation of a substrate peptide by the kinase.
The reaction mixture, containing the kinase, a biotinylated substrate peptide, and ATP, is
incubated with varying concentrations of GSK1838705A. The reaction is stopped, and a
europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin
conjugate are added. The HTRF signal is measured, which is proportional to the extent of
substrate phosphorylation. IC50 values are calculated from the dose-response curves.

Filter Binding Assay for Ki Determination:
e Enzymes: Activated IGF-1R and IR kinases were used.[2][5][11]

e Procedure: This assay measures the incorporation of radiolabeled phosphate from
[y-33P]JATP into a substrate. The kinase reaction is performed in the presence of varying
concentrations of GSK1838705A. The reaction mixture is then transferred to a filter
membrane which captures the phosphorylated substrate. The amount of radioactivity on the
filter is quantified to determine the kinase activity. Apparent Ki (appKi) values are determined
through analysis of the enzyme kinetics in the presence of the inhibitor.[1][11]

Cellular Assays

Receptor Phosphorylation Assay:

e Cell Lines: NIH-3T3 cells overexpressing human IGF-1R (NIH-3T3/LISN) or human IR (NIH-
3T3-hIR) were used.[8]

e Procedure: Cells were seeded in collagen-coated 96-well plates.[8] After a period of serum
starvation, cells were pre-treated with various concentrations of GSK1838705A or DMSO
(vehicle control).[8] Subsequently, cells were stimulated with either human IGF-I or bovine
insulin to induce receptor phosphorylation.[8] Cell lysates were then analyzed by methods
such as Western blotting using antibodies specific for the phosphorylated forms of IGF-1R/IR
to determine the extent of inhibition.[8]

Cell Proliferation Assay (e.g., CellTiter-Glo®):
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e Cell Lines: A panel of human cancer cell lines derived from solid and hematologic tumors
were used.[8]

e Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight.[8] They
were then treated with a range of concentrations of GSK1838705A for 72 hours.[8] Cell
viability was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay, which
measures ATP levels as an indicator of metabolically active cells.[8][9] EC50 values were
determined from the resulting dose-response curves.
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Caption: Workflow for determining the anti-proliferative EC50 of GSK1838705A.

Conclusion
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GSK1838705A is a highly potent inhibitor of IGF-1R, IR, and ALK, demonstrating low
nanomolar efficacy in both biochemical and cellular assays. Its ability to block key oncogenic
signaling pathways translates into significant anti-proliferative activity across a range of cancer
cell lines, particularly those derived from multiple myeloma, Ewing's sarcoma, and anaplastic
large-cell lymphoma.[1][4] The detailed methodologies provided herein offer a basis for the
replication and further investigation of the pharmacological properties of this compound. The
comprehensive data presented underscore the potential of GSK1838705A as a valuable tool
for cancer research and as a candidate for therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [GSK1838705A: A Potent Inhibitor of IGF-1R, IR, and
ALK Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684688#9gsk1838705a-ic50-and-ki-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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